molecular formula C10H16ClN3O B1398461 2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride CAS No. 1220035-42-6

2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride

Cat. No.: B1398461
CAS No.: 1220035-42-6
M. Wt: 229.71 g/mol
InChI Key: BFOCZJQOZSARQS-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride is a chemical compound with the molecular formula C11H16N2O·HCl It is a derivative of propanamide and contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-2-methylpropanamide with 4-pyridinylmethyl chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of 2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The compound is then purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.

  • Substitution Products: Substituted derivatives at the pyridine ring or amide group.

Scientific Research Applications

2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for metal ions, potentially influencing biological processes.

  • Industry: The compound can be used in the production of various chemical products, including agrochemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide hydrochloride can be compared with other similar compounds, such as:

  • 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride: Similar structure but with a different position of the pyridine ring.

  • 2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride: Lacks the methyl group on the nitrogen atom.

  • 2-Amino-N-(4-pyridinylmethyl)butanamide hydrochloride: Similar structure but with a longer carbon chain.

Uniqueness: The presence of the methyl group on the nitrogen atom and the specific position of the pyridine ring make this compound unique compared to its analogs

Properties

IUPAC Name

2-amino-2-methyl-N-(pyridin-4-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-10(2,11)9(14)13-7-8-3-5-12-6-4-8;/h3-6H,7,11H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOCZJQOZSARQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC=NC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220035-42-6
Record name Propanamide, 2-amino-2-methyl-N-(4-pyridinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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